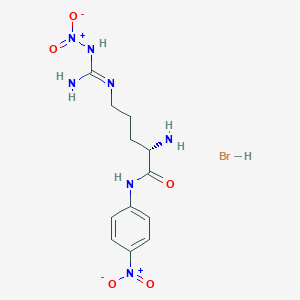

H-Arg(NO2)-pNA hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

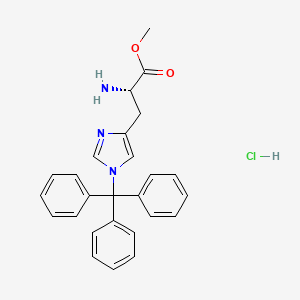

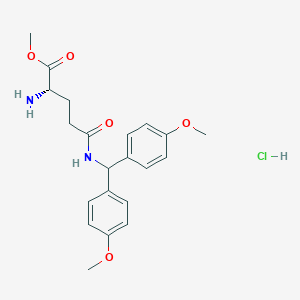

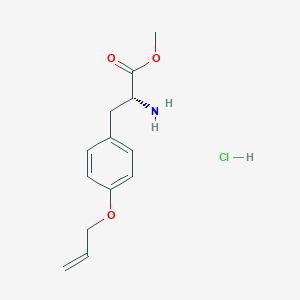

“H-Arg(NO2)-OMe hydrochloride” is a chemical compound used in scientific research . It’s also known as "Methyl N w -nitro- L -argininate hydrochloride" .

Synthesis Analysis

The synthesis of a similar compound, “H-Hyp-Arg(NO2)-OBzl”, was achieved by reacting “Z-Thr-Lys(Z)-OH” with “H-Hyp-Arg(NO2)-OBzl” using the mixed anhydride procedure .Molecular Structure Analysis

The molecular formula for “H-Arg(NO2)-OMe hydrochloride” is C7H15N5O4HCl . The molecular weight is 269.7 .Aplicaciones Científicas De Investigación

Inhibition of Nitric Oxide Synthase

Nitroarginine compounds, such as H-Arg(NO2)-pNA hydrobromide, are known to inhibit nitric oxide synthase (NOS). This inhibition is crucial in studying the role of nitric oxide (NO) in various physiological and pathological processes, including neurotransmission, vascular regulation, and immune response .

Study of Vasoconstriction

As inhibitors of NOS, these compounds can induce vasoconstriction by reducing NO production. This application is significant in cardiovascular research, particularly in understanding hypertension and other vascular disorders .

Neuroprotection Research

Nitroarginine derivatives have been shown to prevent glutamate toxicity, which is implicated in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Research into neuroprotection strategies often utilizes these compounds to explore protective mechanisms against excitotoxicity .

Ammonia Toxicity Prevention

Experimental studies have tested nitroarginine compounds for their ability to prevent ammonia toxicity and related alterations in brain energy metabolism. This application is relevant in researching hepatic encephalopathy and other conditions associated with elevated ammonia levels .

Biochemical Tool for NO Studies

Due to their ability to modulate NO production, nitroarginine derivatives serve as biochemical tools in the study of NO’s biological effects. This includes research into immune response modulation, tumor growth regulation, and signaling pathways .

Pharmacological Interventions

The vasoconstrictive properties of nitroarginine compounds make them candidates for pharmacological interventions in conditions where NO-mediated vasodilation is detrimental, such as septic shock or hemorrhage control .

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-(4-nitrophenyl)pentanamide;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N7O5.BrH/c13-10(2-1-7-15-12(14)17-19(23)24)11(20)16-8-3-5-9(6-4-8)18(21)22;/h3-6,10H,1-2,7,13H2,(H,16,20)(H3,14,15,17);1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIUCLVWDVXVTH-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

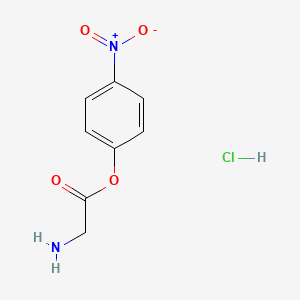

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-].Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-].Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN7O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Arg(NO2)-pNA hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.